N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride
Description
N-(4-Methoxyphenyl)piperidine-4-carboxamide hydrochloride is a piperidine-derived compound featuring a 4-methoxyphenylcarboxamide moiety attached to the piperidine ring. Its molecular formula is C₁₃H₁₉ClN₂O₂, with a molecular weight of 279.76 g/mol (CAS: 1186049-52-4) . The compound is synthesized via coupling reactions, often involving hydrochloride salt formation through HCl-EA (ethyl acetate) recrystallization .
Properties
IUPAC Name |
N-(4-methoxyphenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQKZQHIPPZUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Carboxylic Acid Activation via HATU
- Starting Material: Piperidine-4-carboxylic acid.
- Protection: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in a dioxane/water solvent system with sodium hydroxide (yield: 96%).
- Activation: The Boc-protected acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF, followed by coupling with 4-methoxyaniline.
- Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Salt Formation: Treatment with HCl in ether yields the hydrochloride salt.
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | HATU | |
| Solvent for Deprotection | DCM/TFA (2:1 v/v) | |
| Yield (Overall) | ~75% (after salt formation) |
Method B: Direct Amide Coupling with EDCl
- Starting Material: Piperidine-4-carbonyl chloride.
- Coupling: Reacted with 4-methoxyaniline in the presence of EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in THF.
- Workup: Aqueous extraction and column chromatography purification.
- Hydrochloride Salt: Precipitated using HCl gas in diethyl ether.
Critical Reaction Parameters
Analytical Characterization
Post-synthesis, the compound is characterized by:
- 1H NMR (CDCl3): Peaks at δ 10.75 (s, NH), 7.67 (d, aromatic H), 3.92 (s, OCH3).
- HPLC Purity: ≥95% after recrystallization.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Steps | 4 (including protection) | 3 |
| Yield | 75% | 65–70% |
| Scalability | Moderate | High |
| Purity | ≥95% | ≥90% |
Challenges and Optimizations
- Side Reactions: Over-activation of the carboxylic acid may lead to dimerization. This is mitigated by controlled stoichiometry of coupling agents.
- Salt Formation: Excess HCl must be avoided to prevent decomposition; ether is preferred over aqueous HCl for precipitation.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-4-piperidinecarboxamide.
Reduction: Formation of N-(4-Methoxyphenyl)-4-piperidinecarboxamide amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.76 g/mol
- Structure : The compound features a piperidine ring substituted with a 4-methoxyphenyl group and a carboxamide functional group, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.
Scientific Research Applications
- Medicinal Chemistry :
- Microbiology :
-
Cancer Research :
- Anticancer Properties : Initial findings indicate that this compound may inhibit cancer cell proliferation, particularly in leukemia cell lines. Further research is needed to elucidate its mechanisms and efficacy in cancer treatment .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Reaction with Aniline | Reaction of 4-methoxyaniline with piperidine-4-carboxylic acid under specific conditions | 80% |
| Acylation Process | Involves acylation of piperidine derivatives with aromatic compounds | 75% |
Case Studies
-
Case Study on Antimicrobial Activity :
A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, particularly in strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent . -
Case Study on Analgesic Effects :
In vitro studies demonstrated that this compound could effectively reduce pain signals in neuronal cultures. The mechanism was linked to modulation of neurotransmitter release, suggesting its utility in developing new analgesics for chronic pain management .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in pain and inflammation pathways, leading to analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Effects
- Phenyl Ring Modifications :
- The 4-methoxyphenyl group in the parent compound provides moderate electron-donating effects, influencing solubility and binding interactions. Replacing methoxy with hydroxyl (as in N-(4-hydroxyphenyl)cyclohexanecarboxamide) increases polarity but may reduce metabolic stability due to susceptibility to glucuronidation .
- Halogenation (e.g., 5-chloro substitution in ) enhances lipophilicity and target affinity, a common strategy in kinase inhibitor design .
- Carbocyclic vs. This could alter pharmacokinetic profiles, such as absorption and excretion .
Physicochemical Properties
- Molecular Weight and Solubility :
- Smaller analogs like N,4-dimethyl-4-piperidinecarboxamide hydrochloride (MW 192.69) exhibit higher solubility in aqueous media, whereas bulkier derivatives (e.g., cycloheptane-based compounds) may require formulation enhancements for bioavailability .
Biological Activity
N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methoxyphenyl group and a carboxamide functional group. Its molecular formula is with a molecular weight of 233.73 g/mol. The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets.
This compound is believed to interact with various neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. Similar compounds have shown significant affinity for these receptors, suggesting that this compound may exhibit similar pharmacological properties .
Receptor Interaction
- Dopamine Receptors : This compound may act as a dopamine reuptake inhibitor, which could be beneficial in treating disorders like depression or schizophrenia .
- Serotonin Receptors : Preliminary studies indicate potential modulation of serotonin pathways, which are crucial in mood regulation and anxiety disorders .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties. The compound was tested against cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Results indicated that it effectively inhibited COX-2 activity, contributing to its anti-inflammatory effects .
In Vivo Studies
In vivo studies have further validated the analgesic properties of the compound. In animal models, it demonstrated significant pain relief comparable to standard analgesics, indicating its potential as an effective pain management agent .
Structure-Activity Relationship (SAR)
The SAR analysis highlights how modifications to the piperidine structure can influence biological activity. For instance, the introduction of electron-donating groups like methoxy has been associated with enhanced receptor binding affinity and improved pharmacokinetic profiles .
Case Studies
- Pain Management : A study involving the administration of this compound in mice showed a marked reduction in nociceptive responses, supporting its role as an analgesic agent .
- Anti-inflammatory Effects : In another study focusing on inflammatory models, the compound significantly reduced edema in carrageenan-induced paw edema tests, demonstrating its efficacy in managing inflammation .
Q & A
Basic Research Questions
What is the standard synthetic protocol for N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride?
Methodological Answer:
The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with 4-methoxyaniline. Key steps include:
- Acylation : Reacting 4-methoxyaniline with piperidine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
- Hydrochloride Formation : Treating the free base with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Purification : Recrystallization from ethanol/water or chromatography (e.g., silica gel with methanol/dichloromethane) ensures >95% purity .
How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area under the curve) .
- NMR : Key signals include δ 7.5–6.8 ppm (aromatic protons from 4-methoxyphenyl), δ 3.8 ppm (methoxy group), and δ 3.0–2.5 ppm (piperidine ring protons) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: 279.1 for free base; 315.6 for hydrochloride) .
What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store as a lyophilized solid or in anhydrous DMSO at –20°C to prevent hydrolysis of the carboxamide group .
- Avoid exposure to moisture and strong acids/bases to maintain structural integrity .
Advanced Research Questions
How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent Choice : Replace dichloromethane with THF or ethyl acetate for easier scale-up and lower toxicity .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate the acylation step, reducing reaction time from 24h to 6h .
- Byproduct Mitigation : Monitor for unreacted 4-methoxyaniline via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and remove via acid-base extraction .
How does structural modification of the piperidine ring affect biological activity?
Methodological Answer:
- Piperidine Substitution : Introducing a methyl group at the 3-position (e.g., 3-methylpiperidine) enhances binding to serotonin receptors (Ki < 50 nM vs. >100 nM for unmodified compound) .
- Carboxamide Replacement : Replacing the carboxamide with a sulfonamide group (e.g., N-(4-methoxyphenyl)piperidine-4-sulfonamide) reduces metabolic stability in liver microsomes (t½ < 30 min vs. >2h for carboxamide) .
How can researchers resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Assay Standardization : Use isogenic cell lines (e.g., HEK293 expressing target receptors) to minimize variability in IC50 measurements .
- Metabolite Screening : Employ LC-MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to discrepancies .
What advanced techniques are used to study its interaction with enzymatic targets?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with Akt kinase (PDB ID 6HH9) to map binding interactions, revealing hydrogen bonds with Glu228 and hydrophobic packing against Val164 .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka = 1.2 × 10⁵ M⁻¹s⁻¹; kd = 0.03 s⁻¹) to quantify affinity for dopamine receptors .
What strategies improve its pharmacokinetic profile for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
